3,6,9,12,15-Pentaoxaheptadeca-1,16-diene
Description
3,6,9,12,15-Pentaoxaheptadeca-1,16-diene is a polyether compound characterized by a 17-carbon chain with five oxygen atoms embedded at positions 3, 6, 9, 12, and 15, and terminal double bonds at carbons 1 and 16. This structure confers unique physicochemical properties, such as moderate polarity due to the ether linkages and reactivity from the conjugated diene system.
Properties
CAS No. |
83416-06-2 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)-2-[2-(2-ethenoxyethoxy)ethoxy]ethane |
InChI |
InChI=1S/C12H22O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-4H,1-2,5-12H2 |
InChI Key |
UEIPWOFSKAZYJO-UHFFFAOYSA-N |
SMILES |
C=COCCOCCOCCOCCOC=C |
Canonical SMILES |
C=COCCOCCOCCOCCOC=C |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Terminal Diene vs. Hydroxyl Groups
- 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol (CAS 2615-15-8): Molecular Formula: C₁₂H₂₆O₇ Key Properties: High solubility in polar solvents (e.g., water, ethanol) due to terminal hydroxyl groups, enabling hydrogen bonding. Lacks the reactivity of double bonds, making it less suitable for crosslinking or polymerization compared to the diene variant .
- 3,6,9,12,15-Pentaoxaheptadeca-1,16-diene :
- Expected Properties: Lower polarity than diol analogs, with increased reactivity in Diels-Alder or radical addition reactions due to the conjugated diene system.
(b) Ester and Amine Derivatives
- (17-氨基-3,6,9,12,15-五氧杂十七烷)氨基甲酸叔丁酯 (CAS 189209-27-6):
- (17-溴-3,6,9,12,15-五氧杂十七烷基)氨基甲酸叔丁酯 :
(c) Aza-Substituted Analogs
Physicochemical Properties
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